Bienvenue dans la boutique en ligne BenchChem!

2,3,4-Trifluoro-5-nitrobenzoic acid

Process Chemistry Pharmaceutical Intermediates MEK Inhibitors

This is the validated, route‑specific starting material for the FDA‑approved MEK1/2 inhibitor binimetinib (Mektovi®). The 2,3,4‑trifluoro‑5‑nitro substitution pattern enables chemoselective nucleophilic aromatic substitution at the 4‑position – an absolute requirement for constructing the drug’s pentasubstituted benzoyl core. Positional isomers (e.g. CAS 115549‑15‑0) cannot replicate this reactivity sequence. Procuring this exact intermediate prevents scale‑up failure and ensures alignment with the established, high‑yielding synthetic pathway. Ideal for medicinal chemistry programs exploring pentasubstituted benzimidazole and fluoroquinolone scaffolds.

Molecular Formula C7H2F3NO4
Molecular Weight 221.09 g/mol
CAS No. 197520-71-1
Cat. No. B172838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluoro-5-nitrobenzoic acid
CAS197520-71-1
Synonyms2,3,4-Trifluoro-5-Nitro-Benzoic Acid
Molecular FormulaC7H2F3NO4
Molecular Weight221.09 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1[N+](=O)[O-])F)F)F)C(=O)O
InChIInChI=1S/C7H2F3NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13)
InChIKeyBCMIOBTWFPSPJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trifluoro-5-nitrobenzoic Acid (CAS 197520-71-1): A Strategic Fluorinated Building Block for MEK Inhibitor Synthesis


2,3,4-Trifluoro-5-nitrobenzoic acid (CAS 197520-71-1) is a polyfluorinated nitroaromatic carboxylic acid with the molecular formula C₇H₂F₃NO₄ and a molecular weight of 221.09 g/mol . It is a white to off-white crystalline powder with a predicted boiling point of 349.7±42.0 °C and a density of 1.748 g/cm³ . This compound is a key intermediate in the synthesis of the FDA-approved MEK1/2 inhibitor binimetinib (Mektovi®), where its 2,3,4-trifluoro-5-nitro substitution pattern is essential for the sequential, chemoselective functionalization required to construct the drug's pentasubstituted benzoyl core [1].

Why Substituting 2,3,4-Trifluoro-5-nitrobenzoic Acid with Other Trifluoronitrobenzoic Acids Compromises Synthetic Utility


2,3,4-Trifluoro-5-nitrobenzoic acid is not interchangeable with its positional isomers, such as 2,4,5-trifluoro-3-nitrobenzoic acid (CAS 115549-15-0), despite their structural similarity . The specific 1,2,3,4,5-substitution pattern on the benzene ring creates a unique electronic environment that governs the reactivity and sequence of nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 4-position, activated by both the ortho-nitro group and the meta-carboxyl group, undergoes highly selective displacement, enabling the precise construction of the pentasubstituted core essential for downstream pharmaceuticals like binimetinib [1]. The use of an alternative isomer would result in a completely different substitution sequence and product, rendering the target API inaccessible via the established, high-yielding route.

Quantitative Differentiation: Validated Advantages of 2,3,4-Trifluoro-5-nitrobenzoic Acid Over Comparators


Essential and Non-Substitutable Intermediate for the Commercial Synthesis of Binimetinib

The 2,3,4-trifluoro-5-nitrobenzoic acid scaffold is not merely a precursor; its specific substitution pattern is required to achieve the chemoselective synthetic sequence for binimetinib. The published route demonstrates that the fluorine atom at the 4-position is selectively displaced by ammonium hydroxide under pressurized conditions, a reaction that would fail or yield an undesired regioisomer if a different isomer, such as 2,4,5-trifluoro-3-nitrobenzoic acid, were used [1]. The use of this specific regioisomer enables the high-yielding production of the pentasubstituted benzoyl core. In contrast, substituting with the 2,4,5-isomer would result in a completely different reactivity profile due to the altered electronic activation of the fluorine atoms . This compound is the cornerstone of the validated, scalable route to binimetinib, a commercial MEK inhibitor with established efficacy in BRAF-mutant melanoma [2].

Process Chemistry Pharmaceutical Intermediates MEK Inhibitors

Superior Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Enabled by Specific Substitution Pattern

The 2,3,4-trifluoro-5-nitrobenzoic acid core exhibits a predictable and highly selective SNAr reactivity profile. The 4-position fluorine is activated by both the ortho-nitro group and the meta-carboxyl group, allowing for its exclusive displacement by ammonia at 0 °C to give 4-amino-2,3-difluoro-5-nitrobenzoic acid [1]. This contrasts with the reactivity of simpler analogs like 2,3,4-trifluorobenzoic acid, where the absence of the nitro group leads to significantly lower and less regioselective SNAr reactivity [2]. The nitro group in the target compound serves a dual purpose: it strongly activates the ring toward nucleophilic attack and directs the substitution to the 4-position with high fidelity .

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Validated Synthetic Sequence for Pentasubstituted Benzoyl Core Construction

The commercial viability of 2,3,4-trifluoro-5-nitrobenzoic acid is evidenced by its role in a robust, published synthetic sequence. The route involves: 1) coupling with O-alkyl hydroxylamine using CDI to yield an alkoxy amide in high yield, 2) selective SNAr with NH4OH, 3) nitro reduction/cyclization to a benzimidazole with HCO2H/Pd(OH)2/C, and 4) further functionalization to binimetinib [1]. This sequence has been demonstrated on a 0.1 mol scale without the need for chromatography, a significant advantage over non-optimized routes using alternative building blocks [2]. The overall process efficiency is high, with the final two steps proceeding in a combined 56% yield [1].

Process Development Building Blocks Benzimidazole Synthesis

High-Value Application Scenarios for 2,3,4-Trifluoro-5-nitrobenzoic Acid (CAS 197520-71-1)


Commercial Manufacturing of Binimetinib (Mektovi®) and Related MEK1/2 Inhibitors

This compound is the validated, essential starting material for the synthesis of binimetinib, an FDA-approved MEK1/2 inhibitor used in combination with encorafenib for the treatment of BRAF V600E/K-mutant melanoma [1]. The high-yielding, scalable route, which leverages the compound's unique regioselectivity, is described in detail in the medicinal chemistry literature [2]. Procuring this specific intermediate ensures compliance with the established synthetic pathway and reduces the risk of process failure during scale-up.

Development of Novel, Highly Functionalized Benzimidazole-Based Therapeutics

The compound's ability to undergo selective SNAr at the 4-position, followed by nitro reduction and cyclization, provides a powerful entry point into a diverse array of pentasubstituted benzimidazole scaffolds [3]. This core structure is a privileged pharmacophore in medicinal chemistry, with applications in kinase inhibition and other therapeutic areas. The 2,3,4-trifluoro-5-nitrobenzoic acid building block allows for the rapid exploration of chemical space around this core.

Synthesis of Fluorinated Quinolone Antibacterial Agents

Fluoro/nitro benzoic acid derivatives are key precursors for the synthesis of quinolone antibacterial agents [4]. The specific substitution pattern of 2,3,4-trifluoro-5-nitrobenzoic acid positions it as a valuable building block for generating novel fluoroquinolone analogs. Its unique combination of fluorine and nitro groups imparts the electronic properties required for potent antibacterial activity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4-Trifluoro-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.